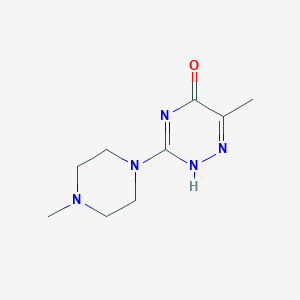
4-(1-Adamantyl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Adamantyl)-1,3-thiazole is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a thiazole derivative of adamantane, which is a rigid and bulky bicyclic hydrocarbon. The synthesis of 4-(1-Adamantyl)-1,3-thiazole is challenging, but recent advancements have made it more accessible.
Mechanism of Action
The mechanism of action of 4-(1-Adamantyl)-1,3-thiazole is not fully understood, but studies have shown that it works by inhibiting various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. It also inhibits the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
4-(1-Adamantyl)-1,3-thiazole has several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as protect against oxidative stress-induced neuronal damage. It also has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(1-Adamantyl)-1,3-thiazole in lab experiments is its potent anticancer activity. It has been shown to be effective against various cancer cell lines, making it a promising candidate for cancer therapy. However, the synthesis of this compound is challenging, and the yield is typically low. This can make it difficult to obtain large quantities of the compound for experiments.
Future Directions
There are several future directions for research on 4-(1-Adamantyl)-1,3-thiazole. One area of research is the optimization of the synthesis method to increase the yield of the compound. This would make it more accessible for research and potential clinical use.
Another area of research is the development of derivatives of 4-(1-Adamantyl)-1,3-thiazole with improved properties. This could include derivatives with increased potency against cancer cells or with better neuroprotective properties.
Conclusion:
In conclusion, 4-(1-Adamantyl)-1,3-thiazole is a promising compound with potential applications in cancer research and neuroscience. Its potent anticancer activity and neuroprotective properties make it a promising candidate for further research and potential clinical use. However, the synthesis of this compound is challenging, and optimization is required to increase the yield. Further research is needed to fully understand the mechanism of action and to develop derivatives with improved properties.
Synthesis Methods
The synthesis of 4-(1-Adamantyl)-1,3-thiazole is a multi-step process that requires specialized knowledge and equipment. The most common method involves the reaction of 1-adamantanethiol with α-bromoacetophenone in the presence of a base such as potassium carbonate. This reaction produces 4-(1-Adamantyl)-1-phenylthio-2-butanone, which is then reacted with Lawesson's reagent to form 4-(1-Adamantyl)-1,3-thiazole. The yield of this reaction is typically low, and optimization is required to produce a higher yield.
Scientific Research Applications
4-(1-Adamantyl)-1,3-thiazole has several potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It works by inducing cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Another potential application of 4-(1-Adamantyl)-1,3-thiazole is in the field of neuroscience. Studies have shown that this compound has neuroprotective properties and can protect against oxidative stress-induced neuronal damage. It also has potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
4-(1-adamantyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NS/c1-9-2-11-3-10(1)5-13(4-9,6-11)12-7-15-8-14-12/h7-11H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEKMNKFGWVFHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CSC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.35 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Adamantyl)-1,3-thiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(6E)-6-[[2-(1H-benzimidazol-2-yl)hydrazinyl]methylidene]-4-bromocyclohexa-2,4-dien-1-one](/img/structure/B255926.png)






![2-Amino-4-(cyanomethyl)-6-{[3-(dimethylamino)propyl]amino}-3,5-pyridinedicarbonitrile](/img/structure/B255948.png)

